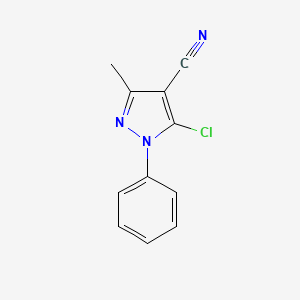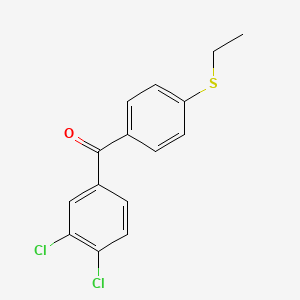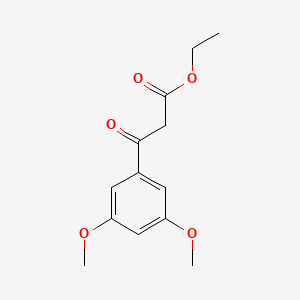
Disperse Red 97
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure features an azo group, which is responsible for its characteristic color, and a nitrile group, which contributes to its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile typically involves a multi-step process One common method starts with the diazotization of 2,4-dinitroaniline, followed by coupling with N-(2-hydroxyethyl)anilineThe reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors with precise control over reaction parameters. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and scalability. High-performance liquid chromatography (HPLC) and other analytical techniques are used to monitor the reaction progress and ensure product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, leading to the formation of amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions include various amines, nitriles, and other substituted derivatives. These products have applications in different fields, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of 3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds. These interactions can affect cellular processes and pathways, making the compound useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dichlorobenzophenone: Another compound with similar structural features but different reactivity and applications.
Dimethylformamide compound with (5Z)-2-(4-benzyl-1-piperazinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one: A complex compound with different functional groups and uses.
Uniqueness
What sets 3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile apart is its unique combination of an azo group and a nitrile group, which gives it distinctive chemical properties and a wide range of applications. Its vibrant color and reactivity make it particularly valuable in the dye and pigment industry.
Propiedades
Número CAS |
81367-85-3 |
|---|---|
Fórmula molecular |
C17H16N6O5 |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
3-[4-[(2,4-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C17H16N6O5/c18-8-1-9-21(10-11-24)14-4-2-13(3-5-14)19-20-16-7-6-15(22(25)26)12-17(16)23(27)28/h2-7,12,24H,1,9-11H2 |
Clave InChI |
DUZMRELVADTXFL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N(CCC#N)CCO |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N(CCC#N)CCO |
Key on ui other cas no. |
81367-85-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide](/img/structure/B1597926.png)



![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597936.png)

![2,6-Dimethoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B1597938.png)

